3-Bromo-1-benzothiophene
Overview
Description
3-Bromo-1-benzothiophene, also known as 3-Bromobenzo[b]thiophene or 3-Bromothianaphthene, is a heteroaryl halide . It is a colorless to yellow to red liquid .
Synthesis Analysis
3-Bromo-1-benzothiophene can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . It undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .
Molecular Structure Analysis
The molecular formula of 3-Bromo-1-benzothiophene is C8H5BrS, and its molecular weight is 213.09 .
Chemical Reactions Analysis
3-Bromo-1-benzothiophene undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .
Physical And Chemical Properties Analysis
3-Bromo-1-benzothiophene has a boiling point of 269 °C/752.5 mmHg (lit.), a density of 1.629 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.668 (lit.) . It is sparingly soluble (0.14 g/L) at 25°C .
Scientific Research Applications
Synthesis of Multisubstituted Benzothiophenes
3-Bromo-1-benzothiophene: serves as a key intermediate in the synthesis of various multisubstituted benzothiophenes. These compounds have significant applications in pharmaceutical sciences and materials chemistry. The aryne reaction with alkynyl sulfides is a notable method that allows for the one-step synthesis of diverse benzothiophene derivatives, including those with complex structures like pentacyclic compounds .
Development of Organic Semiconductors
Benzothiophene derivatives are crucial in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophene ring system, which is part of the benzothiophene structure, exhibits high charge-carrier mobility, making it suitable for high-performance electronic devices .
Pharmaceutical Research
In the pharmaceutical industry, benzothiophene analogs, including those derived from 3-Bromo-1-benzothiophene , are explored for their potential biological activities. They are investigated for properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable scaffolds for the development of new therapeutic agents .
Dye-Sensitized Solar Cells (DSSCs)
The benzothiophene structure is also utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). As an alternative to fullerene-based acceptors, benzothiophene derivatives can enhance the efficiency and stability of these solar cells, contributing to the development of renewable energy technologies .
Antimicrobial and Antifungal Agents
Benzothiophene scaffolds form the basis of numerous antimicrobial and antifungal drugs. The structural diversity achieved through the functionalization of 3-Bromo-1-benzothiophene allows for the creation of compounds with specific activity against a range of microbial and fungal pathogens .
Hormonal Modulators and Antioxidants
Research into hormonal modulators often involves benzothiophene derivatives as they can interact with various hormone receptors, influencing their activity. Additionally, some benzothiophene compounds exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
Mechanism of Action
Target of Action
3-Bromo-1-benzothiophene is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that benzofuran compounds, which include 3-bromo-1-benzothiophene, interact with their targets to exert their biological activities
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran compounds are known to have strong biological activities, suggesting that 3-bromo-1-benzothiophene may have significant molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1-benzothiophene. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability
Safety and Hazards
Future Directions
The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance . The development of radical chemistry offers diverse and unique reaction pathways in synthetic chemistry . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .
properties
IUPAC Name |
3-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDQSRTOOMPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223654 | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7342-82-7 | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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